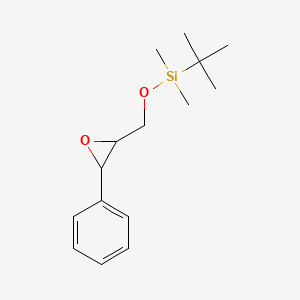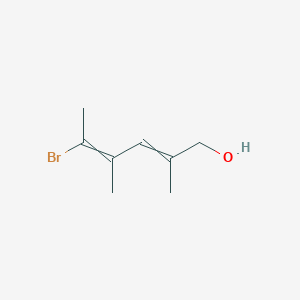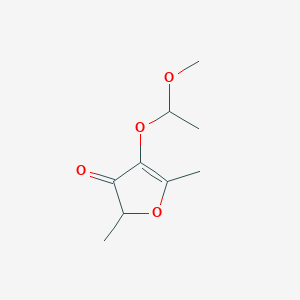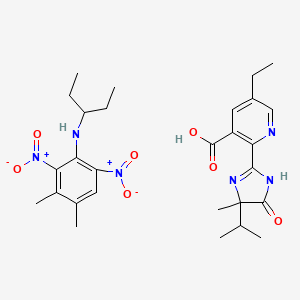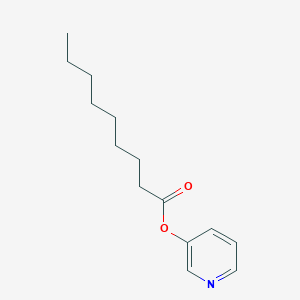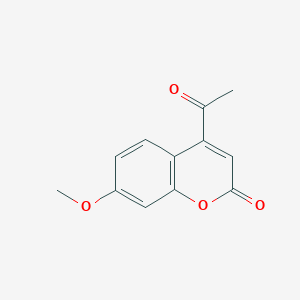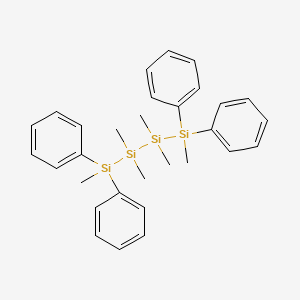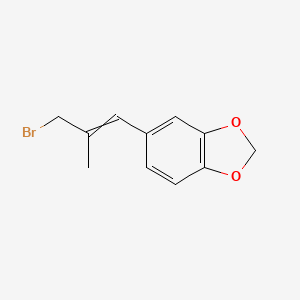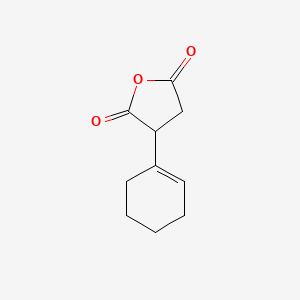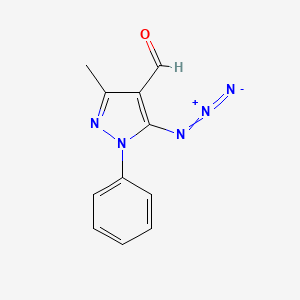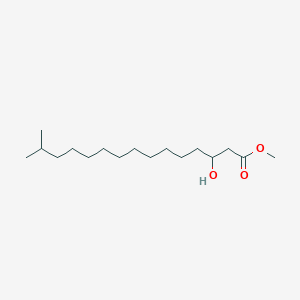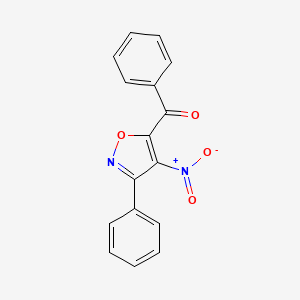
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions within biological systems, while the phenyl groups can interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylamine: Similar structure but with an amino group instead of a ketone.
Uniqueness
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both nitro and oxazole groups can lead to unique reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
121246-80-8 |
|---|---|
Formule moléculaire |
C16H10N2O4 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
(4-nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N2O4/c19-15(12-9-5-2-6-10-12)16-14(18(20)21)13(17-22-16)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
OIWYRDZGXRXJPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


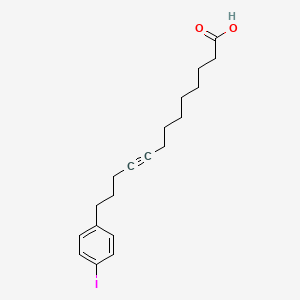

![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
